molecular formula C12H10O4 B022298 Piperic acid CAS No. 136-72-1

Piperic acid

Cat. No. B022298
CAS RN: 136-72-1
M. Wt: 218.20 g/mol
InChI Key: RHBGITBPARBDPH-ZPUQHVIOSA-N
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Description

Safety and Hazards

The toxic compound piperidine is given off during the base-hydrolysis of piperine and as such, safety precautions should be taken .

Future Directions

Piperic acid shows a significant improvement in various properties in comparison with piperine . As per the observed properties, a diode-like structure of this compound was prepared and characterized for electric properties under various illumination conditions displaying good rectifying behavior . The studies carried out on this compound project it as a suitable candidate for optoelectronic device operation .

Biochemical Analysis

Biochemical Properties

Piperic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interacts with is piperine synthase, which catalyzes the formation of piperine from piperoyl-CoA and piperidine . This compound is also involved in the oxidative cleavage reactions with strong oxidizers such as potassium permanganate or ozone, leading to the formation of piperonal and piperonylic acid . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit anticancer, immunomodulatory, anti-inflammatory, antimicrobial, antioxidant, antiulcer, and hepatoprotective activities . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the bioavailability of drugs by enhancing their absorption and decreasing their metabolism . These effects underscore the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound interacts with piperine synthase, facilitating the synthesis of piperine . Additionally, this compound undergoes oxidative cleavage reactions, resulting in the formation of piperonal and piperonylic acid . These molecular interactions contribute to the compound’s diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound exhibits stability under various conditions, with its structural, optical, and thermal properties being well-characterized

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In an arthritis animal model, this compound at doses of 10 and 100 µg/mL inhibited the expression of inflammatory mediators and significantly reduced nociceptive and arthritic symptoms These findings suggest that this compound has dose-dependent therapeutic effects, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to piperonal and piperonylic acid through oxidative cleavage reactions . The compound also interacts with enzymes such as piperine synthase, which catalyzes the formation of piperine from piperoyl-CoA and piperidine . These metabolic pathways highlight the compound’s role in various biochemical processes and its potential for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement and function within the cellular environment.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For example, this compound is localized in specialized cells of black pepper fruits, where it participates in the biosynthesis of piperine . This subcellular localization is mediated by targeting signals and post-translational modifications that direct this compound to its specific sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperic acid is typically synthesized from piperine through a process known as base hydrolysis. In this method, piperine is reacted with a hydroxide, such as potassium hydroxide, resulting in the formation of a piperate salt. This salt is then acidified using hydrochloric acid or another suitable acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar route, starting with the extraction of piperine from black pepper. The piperine is then subjected to alkaline hydrolysis, followed by acidification to produce this compound. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, bromine, sodium hydroxide.

    Reduction: Sodium amalgam.

    Substitution: Alcohols, Steglich reaction conditions.

Major Products:

    Oxidation: Piperonal, piperonylic acid.

    Reduction: α- and β-dihydrothis compound, tetrahydrothis compound.

    Substitution: Various piperate esters

properties

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBGITBPARBDPH-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016979
Record name Piperic acid
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

136-72-1, 5285-18-7
Record name Piperic acid
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Record name Piperic acid (E,E)-form
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Record name Piperic acid
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Record name Piperic acid
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Record name 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
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Record name PIPERIC ACID
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Synthesis routes and methods

Procedure details

To a solution of 6.8 g (27.6 mmol) of the ester compound prepared above in methanol (20 ml) was added in an argon atmosphere a solution of 11.0 g (275 mmol) of sodium hydroxide in water - methanol (1 : 6, 280 ml). The mixture was reacted at room temperature for 4.5 hours. Water was added to the reaction solution, followed by adjustment of the pH with 6N-hydrochloric acid to 3. Crystals then precipitated were isolated by filtration. There was obtained 5.478 g (25.1 mmol) of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Piperic acid has been shown to interact with various biological targets, including enzymes and proteins. For instance, it inhibits the activity of α-glucosidase [], an enzyme involved in carbohydrate metabolism. This inhibition occurs through binding at the enzyme's active site, preventing the breakdown of carbohydrates and potentially contributing to its antidiabetic effects. Another example is its interaction with Plasmodium falciparum metacaspase-2 (PfMCA-2) [], a protease essential for the parasite's lifecycle. This compound derivatives have been shown to inhibit PfMCA-2, leading to oxidative stress and ultimately, parasite death, highlighting its potential as an antimalarial agent.

A: Research using fluorescence spectroscopy and absorption spectroscopy has revealed that this compound molecules can insert into the hydrophobic pockets of BSA []. This interaction quenches BSA's intrinsic fluorescence, indicating the formation of a this compound-BSA complex. This binding is suggested to be driven mainly by Van der Waals forces and may have implications for this compound's absorption and distribution in the body.

ANone: this compound has the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol.

A: this compound can be characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy helps identify functional groups, while NMR provides insights into the compound's structure and connectivity. MS is used to determine the molecular weight and fragmentation pattern of the molecule [, , ].

A: Yes, research has explored incorporating this compound into formulations like emollient creams []. The stability of these formulations, including organoleptic properties and physical characteristics, was evaluated and found to meet industry standards. Further studies are necessary to fully assess long-term stability under various conditions.

A: While this compound itself isn't widely recognized for direct catalytic applications, its precursor, piperine, requires specific enzymes for its biosynthesis. One crucial enzyme is this compound CoA ligase, which exhibits high specificity for this compound and catalyzes the formation of piperoyl-CoA []. This CoA thioester is considered a key intermediate in the biosynthesis of piperine in black pepper fruits.

A: Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are valuable tools in this compound research. QSAR studies have correlated the cytotoxicity and tumor selectivity of this compound amides with molecular properties like size, ionization potential, and shape [, ]. Similarly, molecular docking investigations have explored the interactions of this compound derivatives with bacterial DNA gyrase [], providing insights into potential mechanisms of action and aiding in the design of novel antibacterial agents.

A: Modifying the structure of this compound significantly impacts its biological activity, potency, and selectivity. For instance, introducing substituents like hydroxyl and methoxy groups to the phenyl ring of this compound esters enhances their cytotoxicity and tumor specificity []. This highlights the importance of specific structural features in defining the compound's interaction with biological targets.

A: The methylenedioxy bridge is a crucial structural feature of this compound and contributes to its unique biological properties. For example, this compound derivatives with modifications to the methylenedioxy bridge exhibited altered effects on islet amyloid polypeptide (IAPP) aggregation, influencing its antimicrobial activity []. This suggests the importance of this structural motif for this compound's interactions with biological systems.

ANone: Specific SHE regulations concerning this compound might vary depending on the geographical location and intended use. It is crucial to consult and comply with local regulations and guidelines regarding the safe handling, storage, and disposal of this compound.

A: Research on the pharmacokinetics and pharmacodynamics of this compound is still developing. While studies have shown that piperine, the precursor to this compound, exhibits bioavailability-enhancing properties [], more research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound itself. Understanding these parameters is crucial for determining appropriate dosages and evaluating its potential for therapeutic applications.

A: Various in vitro models have been employed to investigate the biological activities of this compound and its derivatives. Studies have used human cancer cell lines, such as prostate cancer (PC-3), pancreatic cancer (Panc-1), and colorectal carcinoma (HCT-116) cells, to assess the cytotoxic and antiproliferative effects of this compound analogs []. Furthermore, rat renal proximal tubular (NRK-52E) cells have been utilized to investigate the protective effects of this compound analogs against endoplasmic reticulum stress [], highlighting its potential therapeutic applications.

ANone: Specific studies on the development of resistance to this compound and its potential for cross-resistance with other compounds are limited and require further investigation.

ANone: While this compound is generally recognized as safe when consumed as a spice, detailed toxicological studies are crucial to assess its safety profile at therapeutic doses. Long-term toxicity studies are necessary to evaluate its potential for chronic toxicity and understand any potential adverse effects associated with prolonged exposure.

ANone: Research on targeted drug delivery strategies for this compound is currently limited. Developing innovative delivery systems could enhance its bioavailability to specific tissues and minimize potential off-target effects, ultimately improving its therapeutic efficacy.

ANone: There is currently limited research on specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects associated with this compound treatment. Further research in this area could contribute to personalized medicine approaches for optimizing this compound-based therapies.

A: High-Performance Liquid Chromatography (HPLC) is widely used to quantify this compound in various matrices, including plant extracts and biological samples [, ]. The technique's versatility, sensitivity, and ability to separate and quantify closely related compounds make it an ideal choice for this compound analysis.

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